3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothieno[3,2-d]pyrimidine core with 2,4-dione functionalities. The substitution pattern includes a 4-ethylphenyl group at position 3 and a 3-fluorobenzyl group at position 1. The fluorine atom and ethyl group likely influence electronic properties, solubility, and binding affinity, making this compound a candidate for structure-activity relationship (SAR) studies.
Properties
CAS No. |
893785-93-8 |
|---|---|
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-10-12-19(13-11-16)28-24(29)23-22(20-8-3-4-9-21(20)31-23)27(25(28)30)15-17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChI Key |
DEYVRHUWGKWJGL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Molecular Structure
The compound is characterized by a unique structure that includes a benzothieno-pyrimidine core. Its molecular formula is with a molecular weight of approximately 354.43 g/mol. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization of benzothiophene derivatives with pyrimidine intermediates.
- Utilization of strong acids or bases and specific catalysts to facilitate the cyclization process.
- Techniques such as microwave-assisted synthesis and continuous flow synthesis may also be employed to optimize yields and purity.
The biological activity of 3-(4-ethylphenyl)-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function through:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access.
- Modulation of Signaling Pathways : It may alter receptor activities, impacting various signaling pathways within biological systems.
Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Activity : Research indicates that compounds in the benzothieno-pyrimidine class exhibit significant antioxidant properties. The presence of specific substituents enhances their ability to scavenge free radicals.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory responses through various assays, demonstrating efficacy comparable to standard anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to controls. |
| Study B | Anti-inflammatory Effects | Showed inhibition of protein denaturation in vitro, suggesting potential for anti-inflammatory applications. |
| Study C | Anticancer Properties | Induced apoptosis in certain cancer cell lines; further mechanistic studies are warranted. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Halogen Effects : Chloro/fluoro substituents (e.g., in ) enhance binding to hydrophobic pockets in enzymes due to increased van der Waals interactions .
- Heterocyclic Modifications : The 1,2,4-oxadiazole group in improves metabolic stability compared to benzyl groups, critical for oral bioavailability .
- Bridged vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
